molecular formula C22H25NO4 B14213701 Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- CAS No. 551963-74-7

Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl-

Cat. No.: B14213701
CAS No.: 551963-74-7
M. Wt: 367.4 g/mol
InChI Key: FRXYBNKSEQOTGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- is an organic compound belonging to the class of benzamides Benzamides are characterized by the presence of a carboxamido substituent attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxybenzoyl chloride with cyclopentylamine to form an intermediate, which is then further reacted with 2-methylbenzamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Benzamide, 3-methoxy-N-(3-methoxybenzoyl)-N-isobutyl-
  • 3-Methoxy-N-(2-(4-methoxybenzoyl)-1-benzofuran-3-yl)benzamide
  • 3-Amino-4-methoxybenzamide

Uniqueness

Benzamide, 3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methyl- is unique due to its specific structural features, such as the presence of both methoxy and cyclopentyl groups

Properties

CAS No.

551963-74-7

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

IUPAC Name

3-methoxy-N-[1-(3-methoxybenzoyl)cyclopentyl]-2-methylbenzamide

InChI

InChI=1S/C22H25NO4/c1-15-18(10-7-11-19(15)27-3)21(25)23-22(12-4-5-13-22)20(24)16-8-6-9-17(14-16)26-2/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25)

InChI Key

FRXYBNKSEQOTGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NC2(CCCC2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.